

# Application Notes and Protocols for the Characterization of Diethyl hex-2-enedioate

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## Compound of Interest

Compound Name: *Diethyl hex-2-enedioate*

Cat. No.: *B15483354*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques for the characterization of **Diethyl hex-2-enedioate**. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, along with expected data in structured tables. Visual workflows are included to guide researchers through the characterization process.

## Introduction

**Diethyl hex-2-enedioate** is an unsaturated diethyl ester that finds applications in various fields, including as a precursor in the synthesis of polymers and specialty chemicals. Its chemical structure, featuring a carbon-carbon double bond in conjugation with a carbonyl group, gives it specific reactivity and spectroscopic properties. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory purposes. This document outlines the standard analytical methodologies for its comprehensive characterization.

## Analytical Techniques and Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Diethyl hex-2-enedioate** by providing information about the chemical environment of hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atoms.

2.1.1. Expected  $^1\text{H}$  NMR Data

Typical  $^1\text{H}$  NMR data for **Diethyl hex-2-enedioate** is summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.90	dt	1H	=CH-CO
~5.85	dt	1H	=CH-CH <sub>2</sub>
4.15	q	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.35	m	2H	=CH-CH <sub>2</sub> -CH <sub>2</sub>
2.20	m	2H	-CH <sub>2</sub> -CO
1.25	t	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

2.1.2. Expected  $^{13}\text{C}$  NMR Data

Typical  $^{13}\text{C}$  NMR data for **Diethyl hex-2-enedioate** is summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.5	-CH <sub>2</sub> -C=O
~165.0	=CH-C=O
~145.0	=CH-CO
~122.0	=CH-CH <sub>2</sub>
~60.5	-O-CH <sub>2</sub> -CH <sub>3</sub>
~30.0	=CH-CH <sub>2</sub> -CH <sub>2</sub>
~28.0	-CH <sub>2</sub> -CO
~14.0	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Diethyl hex-2-enedioate** based on the absorption of infrared radiation. The conjugation of the double bond with the carbonyl group influences the position of the characteristic C=O stretching frequency.[1][2]

#### 2.2.1. Expected FTIR Data

Characteristic FTIR absorption bands for **Diethyl hex-2-enedioate** are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (α,β-unsaturated ester)[1]
~1650	Medium	C=C stretch (alkene)
~1250, ~1170	Strong	C-O stretch (ester)[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Diethyl hex-2-enedioate**, aiding in its identification and structural confirmation.

#### 2.3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)

The expected major fragments from the EI mass spectrum of **Diethyl hex-2-enedioate** are presented below.

m/z	Relative Intensity (%)	Assignment
200	5	$[M]^+$ (Molecular Ion)
155	60	$[M - OCH_2CH_3]^+$
127	100	$[M - COOCH_2CH_3]^+$
99	40	$[M - CH_2COOCH_2CH_3]^+$
71	50	$[C_4H_7O]^+$
45	30	$[COOCH_2CH_3]^+$

## Experimental Protocols

### NMR Spectroscopy Protocol

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra of **Diethyl hex-2-enedioate**.

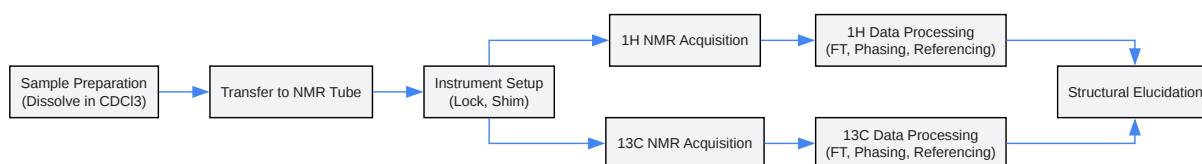
Materials:

- **Diethyl hex-2-enedioate** sample
- Deuterated chloroform ( $CDCl_3$ )
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **Diethyl hex-2-enedioate** in ~0.6 mL of  $CDCl_3$  in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s).
  - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
  - Integrate the peaks and determine their multiplicities.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, relaxation delay of 2s).
  - Process the spectrum similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).



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### *NMR Spectroscopy Workflow*

## FTIR Spectroscopy Protocol

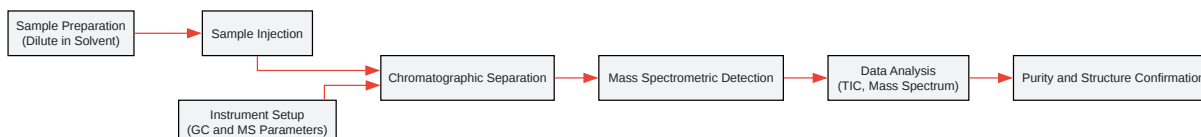
Objective: To obtain the FTIR spectrum of **Diethyl hex-2-enedioate**.

#### Materials:

- **Diethyl hex-2-enedioate** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)

#### Procedure:

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small drop of the liquid **Diethyl hex-2-enedioate** sample directly onto the ATR crystal.
- **Spectrum Acquisition:**
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:**
  - The software will automatically perform a background subtraction.
  - Identify and label the characteristic absorption peaks.
- **Cleaning:** Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.



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